N-[2-[(5-methyl-1H-pyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide
Description
N-[2-[(5-methyl-1H-pyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, an isoquinoline moiety, and a trifluoromethyl-substituted benzamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-[2-[(5-methyl-1H-pyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O/c1-14-10-20(28-27-14)13-29-9-8-15-4-7-19(11-17(15)12-29)26-21(30)16-2-5-18(6-3-16)22(23,24)25/h2-7,10-11H,8-9,12-13H2,1H3,(H,26,30)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMOKHAISUABRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CN2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(5-methyl-1H-pyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the construction of the isoquinoline moiety. The final step involves the coupling of these intermediates with 4-(trifluoromethyl)benzoyl chloride under specific reaction conditions, such as the presence of a base like triethylamine and a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(5-methyl-1H-pyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-[(5-methyl-1H-pyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-[(5-methyl-1H-pyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Uniqueness
N-[2-[(5-methyl-1H-pyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
